
2-Tert-butylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylpyridin-3-amine is a chemical compound with the CAS Number: 1417518-28-5. It has a molecular weight of 150.22 and its molecular formula is C9H14N2 . It is a pale-yellow to yellow-brown solid .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 150.22 and its molecular formula is C9H14N2 . More detailed physical and chemical properties were not found in the search results.Wirkmechanismus
Target of Action
The primary target of 2-Tert-butylpyridin-3-amine is the Sterol 14-alpha demethylase (CYP51) from Candida albicans . This enzyme plays a crucial role in the ergosterol biosynthetic pathway, which is vital for the survival and growth of Candida species .
Mode of Action
This compound interacts with its target, Sterol 14-alpha demethylase (CYP51), by binding to it effectively . This binding inhibits the formation of ergosterol, a critical component of the fungal cell membrane . The disruption in ergosterol synthesis leads to changes in the cell membrane’s integrity and function, resulting in fungal growth inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), this compound prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the normal function of the fungal cell membrane, leading to downstream effects such as impaired cell growth and replication .
Pharmacokinetics
Preliminary admet analysis suggests that this compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane’s integrity and function . By inhibiting the formation of ergosterol, this compound causes changes in the cell membrane that impair the normal growth and replication of the fungal cells . This results in potent antifungal activity against Candida species, including several multidrug-resistant strains .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-tert-butylpyridin-3-amine in lab experiments is its high stability and solubility in various solvents. It also has a low toxicity profile, making it a safe option for use in experiments. However, one of the limitations is that it is relatively expensive compared to other ligands, which may limit its use in some research areas.
Zukünftige Richtungen
There are several future directions for research on 2-tert-butylpyridin-3-amine. One area of focus is the development of new catalytic reactions using this compound. Another area is the synthesis of new derivatives of this compound with enhanced properties. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various research areas.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community. Its unique properties make it an attractive candidate for research in various areas, including catalysis. While there is still much to be learned about this compound, its potential applications and future directions for research make it an exciting area of study.
Synthesemethoden
The synthesis of 2-tert-butylpyridin-3-amine involves the reaction of 2-methylpyridine with tert-butylamine in the presence of a catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. This method has been optimized and is widely used for the preparation of this compound.
Wissenschaftliche Forschungsanwendungen
2-Tert-butylpyridin-3-amine has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of catalysis. This compound has been shown to be an effective ligand for the catalytic reduction of various organic compounds, including ketones and aldehydes. It has also been used as a catalyst for the synthesis of various organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-tert-butylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIODWVIHBXEHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624573.png)
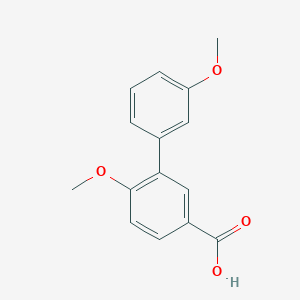
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)
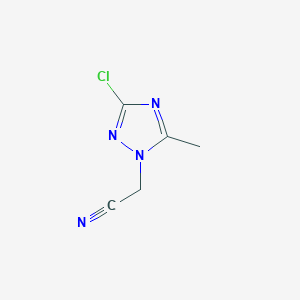
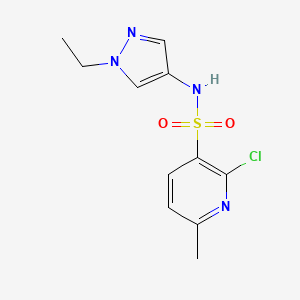
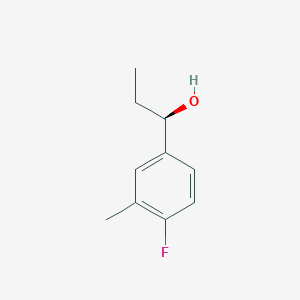
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)
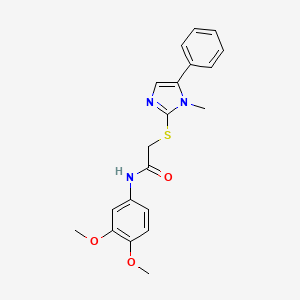
![6-(3-chloro-4-ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2624590.png)
![6-Fluoro-N-[2-(1-methylimidazol-2-YL)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2624591.png)
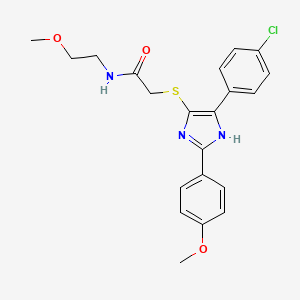
![N-[2-Tert-butyl-5-(furan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2624593.png)

![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)